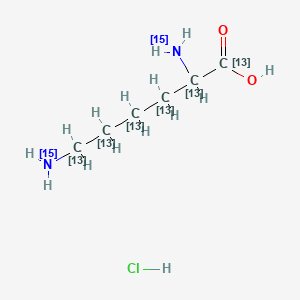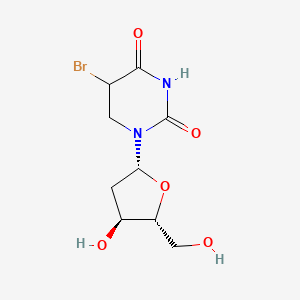
5-Bromo-2'-deoxyuridine;BrDU;BUdR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2’-deoxyuridine is a synthetic nucleoside analogue with a chemical structure similar to thymidine. It is commonly used in scientific research to study cell proliferation, DNA synthesis, and various cellular processes. This compound is particularly valuable in the fields of biology, medicine, and chemistry due to its ability to be incorporated into DNA during the S phase of the cell cycle .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2’-deoxyuridine typically involves the bromination of 2’-deoxyuridine. The reaction is carried out by treating 2’-deoxyuridine with bromine in an aqueous solution, often in the presence of a catalyst such as acetic acid. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the selective bromination at the 5-position of the uracil ring .
Industrial Production Methods
In industrial settings, the production of 5-Bromo-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or chromatography techniques to meet the required standards for research and medical applications .
化学反应分析
Types of Reactions
5-Bromo-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form 5-bromo-2’-deoxyuridine derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products
Substitution Reactions: Yield various substituted derivatives of 5-Bromo-2’-deoxyuridine.
Oxidation and Reduction: Produce oxidized or reduced forms of the compound, which can be further utilized in different research applications.
科学研究应用
5-Bromo-2’-deoxyuridine is extensively used in scientific research due to its ability to be incorporated into DNA. Some key applications include:
Cell Proliferation Studies: Used to label proliferating cells in vitro and in vivo, allowing researchers to track cell division and growth.
Cancer Research: Employed as a radiosensitizer to enhance the effects of radiation therapy in cancer treatment.
Neurogenesis Studies: Utilized to identify and track neuron precursors and their development in the central nervous system.
Genetic Research: Acts as a mutagen to study genetic mutations and their effects on cellular processes.
作用机制
5-Bromo-2’-deoxyuridine exerts its effects by being incorporated into DNA in place of thymidine during the S phase of the cell cycle. This incorporation can lead to mutations and disrupt normal DNA replication and repair processes. The compound’s bromine atom can also be used in X-ray diffraction studies to analyze DNA and RNA structures . The primary molecular target is the DNA of proliferating cells, and its incorporation can be detected using specific antibodies .
相似化合物的比较
Similar Compounds
Thymidine: The natural nucleoside that 5-Bromo-2’-deoxyuridine mimics.
5-Fluoro-2’-deoxyuridine: Another thymidine analogue used in cancer research.
2’-Deoxyuridine: The parent compound from which 5-Bromo-2’-deoxyuridine is synthesized.
Uniqueness
5-Bromo-2’-deoxyuridine is unique due to its bromine substitution, which allows it to be used in a wide range of applications, including as a radiosensitizer and in X-ray diffraction studies. Its ability to be incorporated into DNA makes it a valuable tool for studying cell proliferation and genetic mutations .
属性
分子式 |
C9H13BrN2O5 |
|---|---|
分子量 |
309.11 g/mol |
IUPAC 名称 |
5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h4-7,13-14H,1-3H2,(H,11,15,16)/t4?,5-,6+,7+/m0/s1 |
InChI 键 |
ZXKQNGRKQAUEJT-XCXKOOTESA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)Br)CO)O |
规范 SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)Br)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



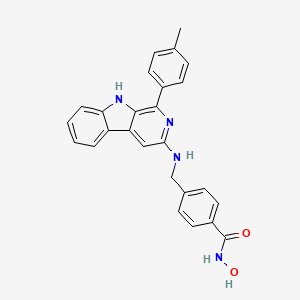
![3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one](/img/structure/B12365683.png)
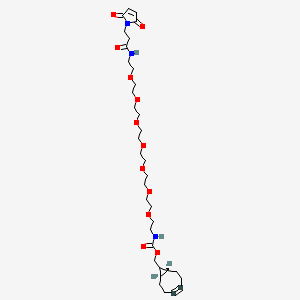
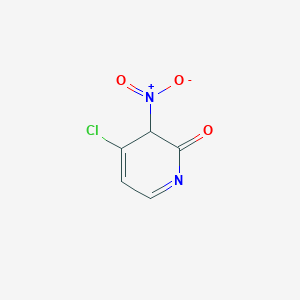
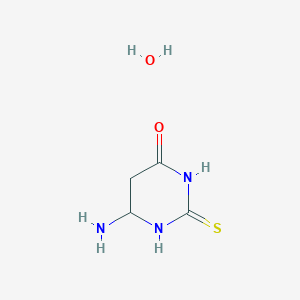
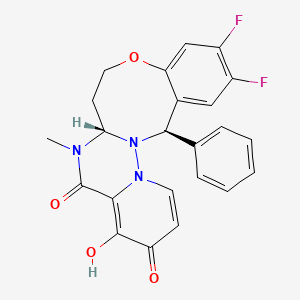
![4-[2-[2-[3-[4-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperazin-1-yl]-3-oxopropyl]-8-methyl-3,4-dihydro-1H-isoquinolin-6-yl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]-N,N,2-trimethylbenzamide](/img/structure/B12365703.png)
![4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12365708.png)

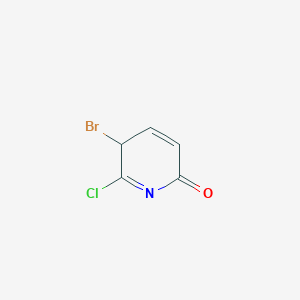
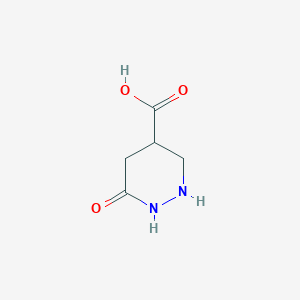
![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12365724.png)
